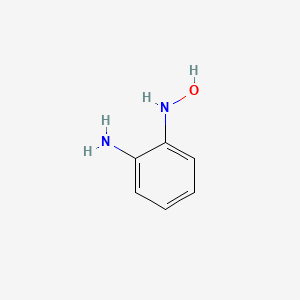

N~1~-Hydroxybenzene-1,2-diamine

Description

N¹-Hydroxybenzene-1,2-diamine is an aromatic diamine derivative featuring a hydroxyl group (-OH) attached to the N¹ position of the benzene-1,2-diamine backbone. While direct references to this compound are absent in the provided evidence, its structural analogs—such as N¹-substituted benzene-1,2-diamines (e.g., N¹-benzyl, N¹-methyl, or N¹-aryl variants)—are extensively documented. These derivatives are pivotal in coordination chemistry, catalysis, and pharmaceutical applications due to their bifunctional amine groups, which enable chelation with metal ions and participation in condensation reactions (e.g., Schiff base formation) . The hydroxyl group in N¹-Hydroxybenzene-1,2-diamine likely enhances its polarity and hydrogen-bonding capacity, distinguishing it from non-hydroxylated analogs.

Properties

CAS No. |

43019-70-1 |

|---|---|

Molecular Formula |

C6H8N2O |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

N-(2-aminophenyl)hydroxylamine |

InChI |

InChI=1S/C6H8N2O/c7-5-3-1-2-4-6(5)8-9/h1-4,8-9H,7H2 |

InChI Key |

ZQCANTYUTNGZOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N~1~-Hydroxybenzene-1,2-diamine can be synthesized through several methods. One common approach involves the reduction of nitrobenzene derivatives. For instance, the reduction of 2-nitrophenol using hydrogen gas in the presence of a palladium catalyst can yield N1-Hydroxybenzene-1,2-diamine . Another method involves the selective synthesis of N-arylbenzene-1,2-diamines by irradiating 4-methoxy-4’-substituted-azobenzenes in different solvents .

Industrial Production Methods

Industrial production of N1-Hydroxybenzene-1,2-diamine typically involves large-scale reduction processes. The use of catalytic hydrogenation is common, where nitrobenzene derivatives are reduced under controlled conditions to produce the desired diamine compound. This method ensures high yield and purity, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N~1~-Hydroxybenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can be further reduced to form more stable amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the amino and hydroxyl groups direct the substitution to specific positions on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

Reduction: Hydrogen gas (H~2~) in the presence of palladium (Pd) or platinum (Pt) catalysts is commonly used.

Substitution: Reagents such as bromine (Br~2~) and nitric acid (HNO~3~) are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, substituted benzene compounds, and various amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N~1~-Hydroxybenzene-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N1-Hydroxybenzene-1,2-diamine exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can lead to the modulation of enzymatic activities and cellular processes, contributing to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The substituent at the N¹ position significantly influences chemical behavior:

- N¹-Hydroxy vs. N¹-Alkyl/Aryl: The -OH group increases hydrophilicity and acidity (pKa ~10–12 for phenolic OH) compared to alkyl (e.g., -CH₃) or aryl (e.g., -C₆H₅) groups, which are electron-donating and enhance lipophilicity .

- N¹-Nitro Derivatives :

Stability and Handling

- N¹-Hydroxy Derivatives : Likely sensitive to oxidation and light, requiring storage under inert atmospheres. In contrast, N¹,N¹-dimethylbenzene-1,2-diamine (CAS 2836-03-5) is commercially available and stable at room temperature .

- Fluorinated Analogs: 4-(Substituted)-5-fluorobenzene-1,2-diamines are noted for instability, necessitating immediate use in subsequent reactions .

Table 1: Key Properties of N¹-Substituted Benzene-1,2-diamines

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.